[4-(Methoxymethyl)piperidin-4-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
[4-(methoxymethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-11-7-8(6-10)2-4-9-5-3-8/h9-10H,2-7H2,1H3 |
InChI Key |
PKXYOOJRGUXESH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCNCC1)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxymethyl Piperidin 4 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of [4-(Methoxymethyl)piperidin-4-yl]methanol (I) reveals several logical disconnections to identify plausible starting materials and synthetic strategies. The primary goal is to deconstruct the target molecule into simpler, commercially available, or readily accessible precursors.
The most apparent disconnections are at the carbon-heteroatom bonds of the piperidine (B6355638) ring and the carbon-carbon bonds linking the substituents to the C4 position.
Disconnection of Substituents: The methoxymethyl and hydroxymethyl groups at the C4 position can be disconnected to reveal a C4-keto functionality. This identifies a 4-piperidone (B1582916) derivative as a key intermediate. The nitrogen of the piperidine ring would likely be protected during the synthetic sequence, pointing to precursors like 1-benzyl-4-piperidone.
Disconnection of the Piperidine Ring: The piperidine ring itself can be disconnected. A common strategy involves breaking two C-N bonds, leading to an acyclic dialkylamine precursor suitable for cyclization, for instance, via a Dieckmann condensation. Alternatively, the piperidine can be viewed as the reduction product of a corresponding pyridine (B92270) derivative.
Based on the retrosynthetic analysis, several key precursors can be proposed:
1-Benzyl-4-piperidone: This is a highly versatile and common starting material for the synthesis of 4-substituted and 4,4-disubstituted piperidines. The benzyl (B1604629) group serves as a robust protecting group for the nitrogen atom, which can be removed in a final step via catalytic hydrogenation.
4-Cyano-4-hydroxypiperidine derivatives: Following a Strecker-type reaction on a 4-piperidone, an aminonitrile can be formed. researchgate.net This intermediate is pivotal as the nitrile group can be hydrolyzed and reduced to a hydroxymethyl group, while the hydroxyl group can be manipulated separately.
Pyridine Derivatives: A suitably substituted pyridine, such as a 4-pyridinecarboxylic acid ester, could be a precursor. The synthesis would then involve the introduction of the second C4 substituent followed by the complete hydrogenation of the pyridine ring to the piperidine core. nih.govorganic-chemistry.org
Acyclic Diesters: An acyclic precursor such as a derivative of bis(2-carboxyethyl)amine could be used. Intramolecular Dieckmann condensation would form the piperidine ring with a keto-ester functionality at the C3 and C5 positions, which would then require further manipulation to achieve the desired C4 substitution. dtic.mil
The construction of the piperidine nucleus is a foundational aspect of the synthesis. Several well-established methods are applicable:
Catalytic Hydrogenation of Pyridine Derivatives: This is one of the most direct methods for forming the piperidine ring. organic-chemistry.org The reaction typically employs transition metal catalysts like rhodium, ruthenium, or nickel under hydrogen pressure. nih.govorganic-chemistry.org For the target molecule, a pyridine precursor bearing the necessary C4 substituents would be required, which can be challenging to prepare.
Cyclization of Acyclic Precursors: The intramolecular cyclization of linear molecules is a powerful strategy. A prominent example is the Dieckmann condensation of N-substituted bis(2-ethoxycarbonylethyl)amine, which yields a β-ketoester that can be further modified. dtic.mil Another approach involves the reductive amination of 1,5-dicarbonyl compounds.
Building upon a Pre-formed Piperidine Ring: The most common and often most efficient strategy for complex 4,4-disubstituted piperidines is to start with a commercially available piperidine derivative, such as 1-benzyl-4-piperidone, and build the desired functionality onto this existing scaffold. researchgate.net
The simultaneous presence of a methoxymethyl and a hydroxymethyl group on the same carbon atom requires a carefully planned sequence of reactions to differentiate the two functionalities.
Sequential Introduction from a 4-Piperidone: Starting from 1-benzyl-4-piperidone, a Strecker or cyanohydrin reaction can introduce both a cyano group and a hydroxyl group at C4. The cyano group can then be reduced to an aminomethyl group, which can be further converted to a hydroxymethyl group. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid and then reduced.
Modification of a Single Precursor Substituent: A more direct route involves creating an intermediate with two identical substituents, one of which is then selectively modified. For example, a Reformatsky reaction with an α-haloester on 4-piperidone, followed by reduction, could yield a diol. Selective monomethylation of this diol would be required, which can be synthetically challenging.
Starting with a Hydroxymethyl Group: A plausible route involves the initial synthesis of a precursor like [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol. The primary alcohol can then be methylated. A patent describes the methylation of the hydroxymethyl group in a related structure using sodium hydride and a methylating agent in tetrahydrofuran (B95107) (THF). google.com This suggests a strategy where a hydroxymethyl group is first installed, followed by O-methylation to form the methoxymethyl ether.
Development and Optimization of Multi-Step Synthesis Pathways
An optimized pathway for synthesizing this compound prioritizes efficiency, yield, and the use of readily available starting materials. The most documented and strategically sound approach begins with 1-benzyl-4-piperidone, leveraging its reactivity at the C4 carbonyl position.
The following section outlines a plausible multi-step synthesis based on established chemical transformations for related piperidine analogs. researchgate.netgoogle.com
This strategy begins with the piperidine core already formed, focusing on the elaboration of the C4 substituents. The starting material is the N-benzylated piperidin-4-one, which protects the amine and directs reactivity.
Step 1: Cyanohydrin Formation
The synthesis initiates with the reaction of 1-benzylpiperidin-4-one with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), to form the cyanohydrin intermediate, 1-benzyl-4-cyano-4-hydroxypiperidine. This reaction establishes the quaternary center at C4.
| Reaction Step | Reagents and Conditions | Key Features |
| Cyanohydrin Formation | 1-Benzylpiperidin-4-one, KCN, Acetic Acid in Methanol (B129727) | Introduces both a hydroxyl and a nitrile group at C4. The nitrile serves as a precursor to the hydroxymethyl group. |
Step 2: Reduction of the Nitrile to a Primary Amine
The nitrile group of the cyanohydrin is selectively reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields 4-(aminomethyl)-1-benzylpiperidin-4-ol.
| Reaction Step | Reagents and Conditions | Key Features |
| Nitrile Reduction | 1-Benzyl-4-cyano-4-hydroxypiperidine, LiAlH₄ in THF or H₂, Raney Nickel | Converts the cyano group into an aminomethyl group, which is a versatile intermediate. |
Step 3: Conversion of Amine to Hydroxyl Group (Diazotization)
The primary amine can be converted into a primary alcohol via diazotization with nitrous acid (generated in situ from NaNO₂ and an acid), followed by hydrolysis of the resulting diazonium salt. This step forms 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.
| Reaction Step | Reagents and Conditions | Key Features |
| Diazotization | 4-(Aminomethyl)-1-benzylpiperidin-4-ol, NaNO₂, aq. H₂SO₄, 0-5 °C | Converts the primary amine to a primary alcohol, forming a key diol intermediate. |
Step 4: Selective Monomethylation
With the diol in hand, the next challenge is the selective methylation of one of the hydroxyl groups. The primary hydroxyl is generally more reactive than the tertiary hydroxyl. Using a strong base like sodium hydride (NaH) to deprotonate the primary alcohol, followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), can achieve selective O-methylation to yield [1-benzyl-4-(methoxymethyl)piperidin-4-yl]methanol. google.comprepchem.com
| Reaction Step | Reagents and Conditions | Key Features |
| Selective Methylation | 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, NaH, CH₃I in THF | Preferentially methylates the more accessible primary alcohol to form the desired methoxymethyl ether. |
Step 5: Deprotection (Debenzylation)
The final step is the removal of the N-benzyl protecting group. This is typically accomplished via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. The reaction cleaves the benzyl group, yielding the final target compound, this compound.
| Reaction Step | Reagents and Conditions | Key Features |
| Debenzylation | [1-Benzyl-4-(methoxymethyl)piperidin-4-yl]methanol, H₂, Pd/C in Ethanol | Removes the nitrogen protecting group to afford the final product. researchgate.net |
This synthetic pathway provides a logical and feasible route to the target molecule, relying on well-understood and high-yielding chemical transformations common in heterocyclic and medicinal chemistry.
Detailed Reaction Schemes for Each Synthetic Step
Functionalization at the C-4 Position
Achieving a 4,4-disubstituted piperidine core is a key challenge in the synthesis of this compound. nih.govnih.gov Synthetic strategies often commence from a pre-formed piperidine ring, typically a 4-piperidone derivative, which serves as a versatile electrophilic hub for introducing the desired substituents.
One common approach involves the sequential addition of nucleophiles. For instance, N-protected 4-piperidones can undergo nucleophilic addition with a one-carbon synthon, such as a cyanide or a nitromethane (B149229) anion, to introduce the first carbon-containing group. Subsequent chemical transformations can convert this initial group into one of the target moieties (e.g., reduction of a nitrile to a primary amine, which can then be converted to a hydroxymethyl group). The second substituent can then be introduced by leveraging the remaining carbonyl functionality or by creating a new reactive site.
A more direct, albeit complex, strategy involves creating the quaternary center through reactions with organometallic reagents. For example, the reaction of an N-protected 4-piperidone with a lithium acetylide, followed by hydration of the alkyne, could yield a ketone intermediate. This intermediate could then be subjected to further carbon addition and reduction steps.
An alternative pathway to the piperidine ring itself is through the hydrogenation of a correspondingly substituted pyridine precursor. This method builds the required C-4 substitution pattern on a pyridine ring first, followed by saturation of the ring to yield the desired piperidine. However, this approach can be challenging, often requiring harsh reaction conditions and presenting regioselectivity issues. researchgate.net
| Synthetic Strategy | Key Intermediate | Primary Transformation | Potential Challenges |
|---|---|---|---|
| Sequential Addition | N-Protected-4-piperidone | Nucleophilic addition (e.g., cyanide), followed by functional group interconversion and a second addition. | Multiple steps, protection/deprotection, managing reactivity. |
| Organometallic Approach | N-Protected-4-piperidone | Grignard or organolithium reagent addition, followed by oxidation/reduction steps. sci-hub.st | Control of stereochemistry, potential for over-addition. |
| Pyridine Hydrogenation | 4,4-Disubstituted Pyridine | Catalytic hydrogenation of the aromatic ring. rsc.org | Harsh conditions (high pressure/temperature), catalyst poisoning, side reactions. researchgate.netthalesnano.com |
Introduction and Derivatization of the Methoxymethyl Group
The introduction of the methoxymethyl group is typically achieved via an O-alkylation reaction, specifically a Williamson ether synthesis. numberanalytics.comnumberanalytics.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then displaces a leaving group from a methylating agent.
In the context of synthesizing this compound, a key intermediate would be a precursor molecule containing a hydroxymethyl group at the C-4 position, such as [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol. The hydroxyl group of this intermediate is deprotonated using a strong base. Common bases for this transformation include sodium hydride (NaH) or a concentrated sodium hydroxide (B78521) (NaOH) solution. The resulting alkoxide then reacts with a methylating agent like dimethyl sulfate or methyl iodide to form the methoxymethyl ether linkage. youtube.com
The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (B52724), which can solvate the cation of the base but does not interfere with the nucleophilicity of the alkoxide. numberanalytics.comwikipedia.org Careful control of temperature is often necessary to prevent side reactions.
| Base | Methylating Agent | Typical Solvent | Key Considerations |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimethyl Sulfate (CH₃)₂SO₄ | Tetrahydrofuran (THF) | Requires anhydrous conditions; hydrogen gas is evolved. youtube.com |
| Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | N,N-Dimethylformamide (DMF) | Can be performed under phase-transfer catalysis conditions. wikipedia.org |
| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate (CH₃)₂SO₄ | Acetonitrile | A milder base, suitable for sensitive substrates. |
Introduction and Protection/Deprotection Strategies for the Hydroxymethyl Group
The hydroxymethyl group can be introduced at the C-4 position through various methods. A common route is the reduction of a carboxylic acid or ester functionality at the C-4 position. For instance, a precursor like ethyl piperidine-4-carboxylate can be reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like THF to yield 4-(hydroxymethyl)piperidine. chemicalbook.com
Given the reactivity of both the secondary amine of the piperidine ring and the primary alcohol of the hydroxymethyl group, a robust protection/deprotection strategy is essential during the synthesis. organic-chemistry.org The piperidine nitrogen is typically protected to prevent it from acting as a nucleophile in subsequent steps. The hydroxyl group may also require protection depending on the reaction sequence.
Nitrogen Protection:
Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347), this group is stable to many reaction conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). creative-peptides.comgoogle.com
Cbz (Carboxybenzyl) or Z: Introduced using benzyl chloroformate, this group is stable to acidic conditions and is typically removed by catalytic hydrogenolysis (H₂/Pd-C). creative-peptides.com
Benzyl (Bn): Introduced via alkylation with benzyl bromide. Like the Cbz group, it is removed by hydrogenolysis.
Hydroxyl Protection:
Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl ethers are formed by reacting the alcohol with TBDMS-Cl and an amine base like imidazole. They are stable to many conditions but can be cleaved with a fluoride (B91410) source (e.g., TBAF) or acid. libretexts.org
Benzyl Ether (Bn): Introduced using benzyl bromide in the presence of a base (e.g., NaH). It is a robust protecting group removed by hydrogenolysis. libretexts.org
The choice of protecting groups follows the principle of orthogonality, where one group can be removed selectively without affecting the other, allowing for precise, stepwise transformations. organic-chemistry.org
| Functional Group | Protecting Group | Introduction Reagents | Deprotection Conditions |
|---|---|---|---|
| Piperidine Nitrogen | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) |
| Cbz (Z) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) creative-peptides.com | |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) | |
| Hydroxymethyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole | Fluoride ion (e.g., TBAF) or Acid libretexts.org |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org |
Investigation of Reaction Conditions and Solvent Effects
The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, including temperature, pressure, catalyst systems, and solvent choice.
Temperature and Pressure Optimization
Temperature plays a critical role in controlling reaction kinetics and selectivity. For many steps, such as N-alkylation or ether formation, moderate heating (e.g., 50-100 °C) is often employed to ensure a reasonable reaction rate. wikipedia.orgresearchgate.net However, some reactions may require specific temperature controls. For instance, exothermic reactions or those involving thermally sensitive intermediates may necessitate cooling to prevent side product formation.
Pressure is a particularly important variable in syntheses that involve the hydrogenation of a pyridine precursor to form the piperidine ring. While some modern catalysts can operate under mild conditions (e.g., 5 bar H₂), many traditional systems require high pressures (50-80 bar or higher) and elevated temperatures to achieve complete saturation of the aromatic ring. rsc.orgthalesnano.comasianpubs.org Increasing the hydrogen pressure can improve the reaction rate and, in some cases, influence the stereoselectivity of the product. thalesnano.com Conversely, lower pressures may be insufficient for complete conversion or may lead to partially hydrogenated byproducts. rsc.org
| Parameter | Reaction Type | General Effect of Increase | Example Condition |
|---|---|---|---|
| Temperature | Williamson Ether Synthesis | Increases reaction rate; may increase elimination side products. wikipedia.org | 50 - 100 °C wikipedia.org |
| Pyridine Hydrogenation | Increases reaction rate; required for many catalyst systems. | 40 - 100 °C rsc.orgthalesnano.com | |
| Pressure (H₂) | Pyridine Hydrogenation | Increases rate and conversion; can alter diastereoselectivity. thalesnano.com | 5 - 80 bar rsc.orgthalesnano.com |
| Deprotection (Hydrogenolysis) | Generally performed at low to moderate pressures. | 1 - 5 bar |
Catalyst Screening and Loading Effects
Catalysis is central to the efficient synthesis of the piperidine core, especially via pyridine hydrogenation. A variety of heterogeneous catalysts are commonly employed for this transformation.
Platinum-based catalysts (e.g., PtO₂, Pt/C): Platinum oxide (Adams' catalyst) is a classic and effective catalyst for pyridine hydrogenation, often used in acidic solvents like acetic acid. researchgate.netasianpubs.org
Palladium-based catalysts (e.g., Pd/C): Palladium on carbon is another widely used catalyst, though it can sometimes be less effective than platinum or rhodium for reducing pyridines unless the ring is activated. nih.gov
Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Rhodium catalysts are highly active and can hydrogenate pyridines under milder conditions of temperature and pressure compared to other metals. rsc.orgnih.govacs.org Recent studies have shown Rh₂O₃ to be effective at low catalyst loadings (0.5 mol%) and low pressure (5 bar H₂). rsc.org
Ruthenium-based catalysts (e.g., Ru/C): Ruthenium catalysts are also active but can sometimes require higher temperatures or pressures. nih.govresearchgate.net
The choice of catalyst can significantly impact the reaction's outcome, including yield and stereoselectivity. nih.gov Catalyst loading is another critical parameter to optimize. While higher loading can increase the reaction rate, it also adds to the cost. Optimized procedures aim for the lowest possible catalyst loading (e.g., 0.5-5 mol%) that still provides efficient conversion in a reasonable timeframe. rsc.orgasianpubs.org
| Catalyst | Typical Substrate | Common Conditions | Notes |
|---|---|---|---|
| PtO₂ (Adams' catalyst) | Substituted Pyridines | 50-70 bar H₂, Acetic Acid, RT asianpubs.org | Highly effective but can require high pressure. |
| Rh₂O₃ | Unprotected Pyridines | 5 bar H₂, TFE, 40 °C rsc.org | Active under mild conditions and low loading. |
| Pd/C | Activated Pyridines | Variable, often requires higher pressure/temperature. | More effective for N-heterocycles with electron-withdrawing groups. nih.gov |
| Rh/C | Substituted Pyridines | Low pressure H₂ acs.org | Generally very active for aromatic ring reduction. |
Yield Enhancement and Purity Improvement Strategies
The efficient synthesis of this compound relies on strategic optimization of reaction conditions and rigorous purification protocols to maximize yield and ensure high purity. The synthesis typically involves a multi-step sequence starting from a piperidine derivative, such as a 4,4-disubstituted piperidine precursor. Key strategies for enhancing yield and purity include the careful selection of reagents, solvents, and purification methods.
In synthetic pathways leading to similar piperidine structures, optimizing reagent stoichiometry has proven critical. For instance, during acylation steps that may be used to protect the piperidine nitrogen or modify other functional groups, using a slight excess of the acylating agent (e.g., propionyl chloride) and a suitable base can drive the reaction to completion, thereby increasing the yield of the desired product. researchgate.netdiva-portal.org
Purification is paramount for isolating the target compound from starting materials, reagents, and side products. Common techniques employed in the synthesis of piperidine derivatives include:
Crystallization: This method is highly effective for obtaining products of high purity, especially when the final compound is a solid. For example, intermediates can often be isolated as crystalline hydrochloride salts, which facilitates purification. google.com
Acid-Base Extraction: Leveraging the basic nature of the piperidine nitrogen, extraction with acidic aqueous solutions can effectively separate the desired product from non-basic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent isolates the purified amine. diva-portal.org
Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating complex mixtures that are not amenable to crystallization or extraction.
The choice of reducing agent for converting precursor esters or carboxylic acids into the primary alcohol functions of this compound also significantly impacts yield and purity. While powerful reagents like lithium aluminum hydride (LiAlH4) are effective, controlling the reaction temperature is crucial to prevent over-reduction or side reactions. google.com Alternative reagents and optimized conditions can lead to cleaner reaction profiles and simplify purification.
| Step/Reaction | Parameter Optimized | Traditional Approach | Optimized Approach | Effect on Yield/Purity | Reference |
| N-Acylation | Reagent Stoichiometry | 1.1 eq. Acyl Chloride | 3.0 eq. Acyl Chloride | Drives reaction to completion, increasing yield. | diva-portal.org |
| Purification | Method | Direct Column Chromatography | Acid-Base Extraction followed by Crystallization | Removes impurities more effectively, yielding higher purity product. | diva-portal.orggoogle.com |
| Ester Reduction | Temperature Control | Addition at room temperature | Addition at 0 °C to -10 °C | Minimizes side reactions, leading to a cleaner crude product and higher isolated yield. | google.com |
Exploration of Stereoselective Synthetic Approaches (if applicable)
The compound this compound is achiral as the C4 position of the piperidine ring is a prochiral center with two identical hydroxymethyl and two identical piperidine ring carbon substituents. However, the development of stereoselective synthetic methods is highly relevant for the synthesis of chiral analogs or derivatives where asymmetry is introduced elsewhere on the piperidine ring. Such chiral piperidines are significant scaffolds in medicinal chemistry.
Should a synthetic goal require the preparation of a chiral derivative of this compound, several stereoselective strategies could be explored, drawing from established methodologies for similar structures:
Asymmetric Hydrogenation: A common approach involves the asymmetric hydrogenation of a tetrahydropyridine (B1245486) or dihydropyridine (B1217469) precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand). This can establish stereocenters on the piperidine ring with high enantioselectivity.
Enzymatic Resolution: A racemic mixture of a suitable intermediate could be resolved using enzymatic methods. For example, the enantioselective hydrolysis of a racemic ester intermediate by a lipase (B570770) can provide access to one enantiomer of the corresponding alcohol while leaving the other ester enantiomer unreacted. researchgate.net
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product.
Asymmetric Conjugate Addition: Asymmetric conjugate addition of nucleophiles to a chiral α,β-unsaturated ester or amide precursor has been used as a key step in the stereoselective synthesis of highly substituted piperidines. researchgate.net
While these methods are not directly applicable to the synthesis of the achiral title compound, they represent a powerful toolkit for accessing its chiral analogs, which could be valuable for structure-activity relationship studies in drug discovery programs.
Alternative and Greener Synthetic Protocols
In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by utilizing sustainable reagents and solvents, as well as innovative technologies like microwave-assisted synthesis and flow chemistry. researchgate.net
Utilization of Sustainable Reagents and Solvents
The adoption of greener solvents is a primary focus in sustainable synthesis. Traditional solvents used in piperidine synthesis, such as dichloromethane (B109758) (DCM) and tetrahydrofuran (THF), are often targeted for replacement due to health, safety, and environmental concerns. uni.lu Greener alternatives are selected based on factors like lower toxicity, biodegradability, and derivation from renewable feedstocks.
| Traditional Solvent | Green Alternative | Key Advantages of Alternative | Reference |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, higher boiling point, less toxic. | whiterose.ac.uk |
| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, forms fewer peroxides, greater stability to acids/bases. | whiterose.ac.uk |
| Diethyl Ether | tert-Butyl methyl ether (MTBE) | Higher boiling point, less prone to peroxide formation. | uni.lu |
Beyond solvents, the use of more sustainable reagents is also critical. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is a greener alternative to stoichiometric metal hydride reagents like LiAlH4 for certain reduction steps, as it significantly reduces metallic waste.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. mdpi.comrsc.org The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov
For the synthesis of this compound, key steps such as ether formation (e.g., Williamson ether synthesis) or condensation reactions could be significantly enhanced by microwave irradiation. Research on the synthesis of other N-heterocycles has demonstrated that reaction times can be reduced from several hours to mere minutes. nih.govnih.gov
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Outcome | Reference |
| Condensation Reaction | 74 hours, 85% purity | 60 minutes, 97% purity | Drastic reduction in time, improved product purity. | nih.gov |
| Heterocycle Formation | 7-9 hours, 70-85% yield | 9-10 minutes, 79-92% yield | Significant time reduction and yield improvement. | nih.gov |
This technology offers a compelling alternative for producing this compound and its derivatives more efficiently and sustainably.
Flow Chemistry Approaches
Continuous flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.net In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for fine control over temperature, pressure, and residence time. rsc.org
A multi-step synthesis of this compound could be adapted to a "telescoped" flow process, where the output of one reactor feeds directly into the next. almacgroup.com This minimizes the need for manual handling and purification of potentially unstable intermediates. For example, the reduction of a diester precursor could be performed in a packed-bed reactor containing an immobilized reducing agent, followed by in-line quenching and introduction into a second reactor for a subsequent etherification step.
Key benefits of applying flow chemistry to this synthesis would include:
Enhanced Safety: Small reactor volumes minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.
Precise Control: Accurate temperature and residence time control can lead to cleaner reactions and fewer by-products.
Scalability: Production can be scaled up by running the system for longer periods or by using larger reactors, avoiding the challenges of scaling up batch reactions. mdpi.com
Mechanistic Investigations of Key Synthetic Transformations
While specific mechanistic studies for the synthesis of this compound are not extensively documented, the key transformations involved rely on well-established reaction mechanisms in organic chemistry. A plausible synthetic route would start from a precursor like 1-benzyl-4,4-piperidinedicarboxylic acid or its corresponding diester.
Reduction of a Dicarboxylic Acid/Diester with LiAlH₄: The formation of the two primary alcohol groups likely proceeds via reduction with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of each ester or carboxylic acid group. This forms a tetrahedral intermediate. For an ester, the alkoxy group is subsequently eliminated, forming an aldehyde, which is then immediately reduced by another hydride attack to the corresponding alkoxide. For a carboxylic acid, an initial acid-base reaction occurs, followed by coordination and reduction. A final aqueous workup protonates the resulting alkoxides to yield the diol, 1-benzyl-4,4-bis(hydroxymethyl)piperidine.
Williamson Ether Synthesis for Methoxymethylation: The formation of the methoxymethyl ether can be achieved through a Williamson ether synthesis. One of the primary alcohol groups of the diol intermediate is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a suitable methylating agent, such as iodomethane (B122720) or dimethyl sulfate. The alkoxide attacks the electrophilic methyl group, displacing the leaving group (iodide or sulfate) to form the desired methyl ether. Selectively mono-methylating the diol would require careful control of stoichiometry or the use of protecting groups.
N-Debenzylation: If a benzyl protecting group is used for the piperidine nitrogen, it is typically removed in a final step via catalytic hydrogenation. The mechanism involves the oxidative addition of the C-N bond to the surface of the palladium catalyst, followed by hydrogenolysis, which cleaves the bond and releases toluene (B28343) and the free secondary amine, yielding the final product this compound.
Understanding these fundamental mechanisms is crucial for optimizing reaction conditions, predicting potential side products, and troubleshooting the synthesis.
Elucidation of Reaction Intermediates
The identification and characterization of transient species, or reaction intermediates, are fundamental to constructing a complete mechanistic picture of a synthetic pathway. For a polysubstituted piperidine like this compound, a plausible synthetic approach could involve the nucleophilic addition to a suitably protected 4-piperidone derivative, followed by functional group interconversions.
In such a multi-step synthesis, various intermediates can be postulated. For instance, the reaction may proceed through an iminium ion intermediate, which is a common feature in piperidine synthesis. acs.org The detection of such species can be achieved through a combination of spectroscopic and spectrometric techniques. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to "freeze" the reaction at a stage where the intermediate is present in a sufficiently high concentration to be observed. Furthermore, Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates directly from the reaction mixture.
Hypothetical Spectroscopic Data for a Postulated Iminium Ion Intermediate:
| Technique | Observed Signal | Interpretation |
| ¹H NMR | Broad singlet ~8.5 ppm | Proton on the sp² hybridized carbon of the iminium ion. |
| ¹³C NMR | Resonance ~180 ppm | sp² hybridized carbon of the iminium ion. |
| ESI-MS | [M+H]⁺ ion corresponding to the iminium species | Direct evidence of the mass of the cationic intermediate. |
By analyzing the data obtained from these techniques, chemists can confirm the presence of key intermediates and gain valuable insights into the reaction pathway.
Transition State Analysis for Rate-Determining Steps
Understanding the structure and energetics of the transition state is paramount for identifying the rate-determining step of a reaction and for designing catalysts or reaction conditions that can lower the activation energy. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for modeling transition states that are often too fleeting to be observed experimentally. acs.orgresearchgate.net
For the synthesis of this compound, a potential rate-determining step could be the initial nucleophilic attack on the carbonyl group of the 4-piperidone precursor. DFT calculations can be used to model the geometry of the transition state for this step, providing information on bond lengths and angles as the new carbon-carbon bond is formed. nih.gov The calculated activation energy (ΔG‡) can then be compared for different reaction pathways to determine the most favorable route.
Hypothetical DFT Calculation Results for the Rate-Determining Step:
| Parameter | Calculated Value | Significance |
| Activation Energy (ΔG‡) | 25 kcal/mol | Energy barrier that must be overcome for the reaction to proceed. |
| Forming C-C bond length | 2.1 Å | Elongated bond in the transition state, indicating a bond in the process of forming. |
| Breaking C=O bond length | 1.4 Å | Elongated carbonyl bond, suggesting a weakening of the double bond character. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the calculated structure as a true transition state. |
Such computational analyses provide a molecular-level understanding of the reaction mechanism, guiding the optimization of reaction conditions to favor the desired product formation. whiterose.ac.uk
Isotopic Labeling Studies
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for a proposed mechanism. wikipedia.org This involves replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) and then determining the position of that label in the final product. acs.orgnumberanalytics.com
In a hypothetical synthesis of this compound, an isotopic labeling study could be designed to confirm the origin of the methoxymethyl group. For instance, if the synthesis involves the reaction of a piperidone precursor with a methoxymethyl Grignard reagent, the Grignard reagent could be synthesized using ¹³C-labeled methyl iodide. The position of the ¹³C label in the final product can then be unambiguously determined by ¹³C NMR spectroscopy.
Expected Outcomes of a Hypothetical ¹³C Labeling Experiment:
| Proposed Mechanism | Labeled Starting Material | Expected ¹³C Label Position in Product | Confirming Technique |
| Grignard Addition | ¹³CH₃MgBr | The methyl carbon of the methoxymethyl group. | ¹³C NMR |
| Alternative Pathway | Piperidone labeled at C4 | The C4 carbon of the piperidine ring. | ¹³C NMR |
If the ¹³C label appears exclusively at the methyl position of the methoxymethyl group, it provides strong evidence for the proposed Grignard addition mechanism. Conversely, if the label is found elsewhere, it would suggest an alternative reaction pathway is in operation. Such studies are invaluable for ruling out plausible but incorrect mechanisms. researchgate.netnih.gov
Despite a comprehensive search for spectroscopic data for the chemical compound "this compound," no publicly available experimental or detailed predicted Nuclear Magnetic Resonance (NMR) data could be located. As a result, the in-depth structural elucidation requested in the article outline cannot be provided at this time.
The inquiry included searches for ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HSQC, HMBC) spectra, which are crucial for the detailed analysis of chemical shifts, coupling constants, and molecular connectivity. Searches were also conducted for publications detailing the synthesis and characterization of "this compound," which would typically include such spectroscopic information.
While information on various other substituted piperidine derivatives is available, the specific data for "this compound" remains elusive in the searched scientific literature and databases. Without this foundational spectroscopic data, a scientifically accurate and detailed analysis as per the requested outline is not possible.
Detailed Spectroscopic and Structural Elucidation of 4 Methoxymethyl Piperidin 4 Yl Methanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule, typically protons that are less than 5 Å apart. For a flexible cyclic system like [4-(Methoxymethyl)piperidin-4-yl]methanol, these experiments are invaluable for elucidating the preferred three-dimensional structure in solution, particularly the conformation of the piperidine (B6355638) ring and the relative orientation of its substituents.
The piperidine ring is known to adopt a chair conformation to minimize steric and torsional strain. In a 4,4-disubstituted piperidine, this chair conformation can undergo ring inversion, but the rate of this process and the preferred orientation of the substituents (axial vs. equatorial) depend on their steric bulk. For this compound, both the methoxymethyl and methanol (B129727) groups are located at the C4 position.
A hypothetical NOESY/ROESY spectrum would reveal key correlations that define the molecule's conformation. Specifically, correlations would be expected between the protons of the C4 substituents and the axial and equatorial protons at the C3 and C5 positions of the piperidine ring. For instance, strong NOE signals between a substituent's protons and the axial protons at C3/C5 would suggest an axial orientation for that substituent. Conversely, correlations to the equatorial protons at C3/C5 would indicate an equatorial placement.
Given the presence of two substituents at C4, the piperidine ring is conformationally locked, but the orientation of the side-chain protons can be determined. Expected NOE correlations would help to define the local conformation around the C4-CH2OH and C4-CH2OCH3 bonds. For example, a 1D selective NOE experiment exciting the amine proton could show correlations to protons within the piperidine ring, confirming their spatial proximity. nist.gov
Table 1: Predicted NOESY/ROESY Correlations for Conformational Analysis
| Proton(s) 1 | Proton(s) 2 | Expected Intensity | Implied Proximity / Conformation |
|---|---|---|---|
| H-2/H-6 (axial) | H-3/H-5 (axial) | Strong | Confirms chair conformation |
| H-2/H-6 (equatorial) | H-3/H-5 (equatorial) | Strong | Confirms chair conformation |
| H-2/H-6 (axial) | H-3/H-5 (equatorial) | Medium | Geminal and vicinal relationships |
| C4-CH ₂OH | H-3/H-5 (axial) | Varies | Indicates orientation of hydroxymethyl group |
| C4-CH ₂OH | H-3/H-5 (equatorial) | Varies | Indicates orientation of hydroxymethyl group |
| C4-CH ₂OCH₃ | H-3/H-5 (axial) | Varies | Indicates orientation of methoxymethyl group |
| C4-CH ₂OCH₃ | H-3/H-5 (equatorial) | Varies | Indicates orientation of methoxymethyl group |
Variable Temperature NMR Studies for Conformational Dynamics
Variable Temperature (VT) NMR spectroscopy is an essential tool for investigating dynamic processes in molecules, such as conformational changes that occur on the NMR timescale. For cyclic molecules like piperidine derivatives, VT-NMR can provide quantitative information about the energetics of processes like ring inversion. acs.org
In the case of this compound, the 4,4-disubstitution pattern prevents the typical chair-to-chair ring inversion that would exchange axial and equatorial positions. However, other dynamic processes may be present, such as the rotation of the substituent groups (methoxymethyl and hydroxymethyl) and the nitrogen inversion of the secondary amine.
At room temperature, the ¹H and ¹³C NMR spectra might show sharp, well-resolved signals, indicating that any dynamic processes are either very fast or very slow on the NMR timescale. By lowering the temperature, it might be possible to slow these processes down to a rate where their effects on the NMR spectrum become observable. For example, if there were different stable rotamers of the substituent groups, cooling the sample could lead to the decoalescence of averaged signals into separate signals for each conformer. From the coalescence temperature and the frequency difference between the signals, the energy barrier (ΔG‡) for the rotational process could be calculated.
Conversely, increasing the temperature could be used to study the rate of proton exchange on the hydroxyl and amine groups with a protic solvent or with trace amounts of water. This would be observed as a broadening and eventual coalescence of the OH, NH, and solvent water peaks. While the primary chair-flip is restricted, VT-NMR would still be crucial for a complete understanding of the molecule's dynamic behavior in solution.
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Stretching/Bending Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: a secondary amine (N-H), a primary alcohol (O-H), an ether (C-O-C), and aliphatic C-H bonds within the piperidine ring and substituent chains. Studies on similar molecules, such as 4-piperidinemethanol (B45690), provide a reliable basis for assigning these vibrational modes. researchgate.net
O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is expected, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Overlapping in this region, a sharper, less intense peak corresponding to the N-H stretching of the secondary amine should be present around 3350-3300 cm⁻¹. researchgate.netphytopharmajournal.com
C-H Stretching: In the 3000-2800 cm⁻¹ region, multiple sharp peaks will appear due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups. scirp.org
Bending Modes: The region between 1500 cm⁻¹ and 1200 cm⁻¹ will contain CH₂ scissoring and bending vibrations (~1450 cm⁻¹) and N-H bending vibrations.
C-O Stretching: Strong absorption bands corresponding to the C-O stretching vibrations are expected in the fingerprint region. The C-O stretch of the primary alcohol (C-OH) typically appears around 1050 cm⁻¹, while the C-O-C stretch of the ether group is expected in the 1150-1085 cm⁻¹ range. phytopharmajournal.com
Table 2: Expected FT-IR Vibrational Modes and Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400–3200 (broad) | O-H Stretch | Alcohol |
| 3350–3300 (sharp) | N-H Stretch | Secondary Amine |
| 2980–2940 | C-H Asymmetric Stretch | CH₂, CH₃ |
| 2880–2850 | C-H Symmetric Stretch | CH₂, CH₃ |
| ~1450 | C-H Bend (Scissoring) | CH₂ |
| 1150–1085 | C-O-C Asymmetric Stretch | Ether |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to FT-IR. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active. This often means that symmetric, non-polar bonds produce strong Raman signals, while polar functional groups are more prominent in IR spectra.
For this compound, the Raman spectrum would provide valuable information, particularly for the carbon skeleton of the piperidine ring.
C-C and C-N Stretching: The stretching vibrations of the C-C and C-N bonds within the piperidine ring, typically found in the 800-1200 cm⁻¹ region, are expected to be clearly visible in the Raman spectrum.
C-H Stretching: The symmetric C-H stretching vibrations around 2800-2900 cm⁻¹ often produce strong and sharp peaks in Raman spectra.
Low-Frequency Modes: Pronounced differences in the low-frequency region (250–500 cm⁻¹) can be used to distinguish between isomers or conformers of similar piperidine-containing molecules. nicoletcz.cz
By comparing the FT-IR and Raman spectra, a more complete vibrational profile of the molecule can be assembled. For instance, a vibration that is strong in Raman and weak in IR is likely symmetric, providing further insight into the molecular structure.
Theoretical Correlation of Experimental Vibrational Modes with Computational Data
To achieve a definitive assignment of the experimental vibrational modes from FT-IR and Raman spectroscopy, computational methods are frequently employed. core.ac.ukarxiv.orgarxiv.org Density Functional Theory (DFT) is a common quantum chemical method used to calculate the harmonic vibrational frequencies of a molecule. researchgate.netmdpi.com
The process involves:
Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation.
Frequency Calculation: A frequency analysis is then performed on the optimized structure. This calculation yields a set of theoretical vibrational frequencies and their corresponding IR and Raman intensities.
Scaling and Correlation: Theoretical frequency calculations are typically performed on a single molecule in the gaseous phase and often neglect anharmonicity. researchgate.net This causes the calculated frequencies to be systematically higher than the experimental values obtained from solid or liquid samples. mdpi.com To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). The scaled theoretical frequencies are then compared with the experimental peaks, allowing for a confident and detailed assignment of each band to a specific molecular motion. researchgate.net
This correlation provides a much deeper understanding than empirical assignment alone, enabling the precise characterization of complex vibrational modes that involve the coupled motion of multiple atoms. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of a molecule's chemical formula.
For this compound (C₈H₁₇NO₂), the theoretical exact mass of the neutral molecule is 159.12593 Da. In HRMS, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion.
Exact Mass Measurement: The theoretical exact mass of the protonated molecule, [C₈H₁₈NO₂]⁺, is 160.13321 Da. An experimental HRMS measurement yielding an m/z value extremely close to this theoretical value would confirm the elemental formula of the compound.
In addition to providing the exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. In an MS/MS experiment, the parent ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. This provides rich structural information.
For piperidine-containing compounds, fragmentation is often directed by the nitrogen atom. wvu.edu Common fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of Water: A neutral loss of H₂O (18.01056 Da) from the hydroxymethyl group is a common pathway for alcohols.
Loss of Methanol: A neutral loss of CH₃OH (32.02621 Da) could occur from the methoxymethyl group.
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to the opening of the piperidine ring.
Loss of Substituents: Cleavage of the C-C bonds connecting the substituents to the C4 position of the ring.
The fragmentation of fentanyl analogs, which often contain a piperidine core, has been studied extensively and shows characteristic losses related to the piperidine ring and its substituents, providing a model for predicting the fragmentation of this compound. wvu.eduunito.it
Table 3: Predicted HRMS Data for this compound
| Ion | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M]⁺ | C₈H₁₇NO₂ | 159.12593 |
| [M+H]⁺ | C₈H₁₈NO₂⁺ | 160.13321 |
| [M+Na]⁺ | C₈H₁₇NNaO₂⁺ | 182.11515 |
| [M+H-H₂O]⁺ | C₈H₁₆NO⁺ | 142.12264 |
Data for [M+H]⁺, [M+Na]⁺, and other adducts are often predicted in databases like PubChem. uni.lu
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-piperidinemethanol |
Analysis of Ionization Techniques (ESI, APCI, etc.)
Specific experimental studies detailing the ionization of this compound using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are not available in the current scientific literature. However, based on the molecule's structure, which contains a secondary amine and two ether/alcohol oxygen atoms, it is expected to ionize readily under positive ion mode ESI. The piperidine nitrogen is a basic site that can be easily protonated to form the [M+H]⁺ ion.
Computational predictions support this, providing calculated collision cross-section (CCS) values for various adducts. These theoretical values can aid in the tentative identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 160.13321 | 137.2 |
| [M+Na]⁺ | 182.11515 | 141.9 |
| [M-H]⁻ | 158.11865 | 135.8 |
| [M+NH₄]⁺ | 177.15975 | 157.0 |
| [M+K]⁺ | 198.08909 | 140.3 |
Note: Data is based on computational predictions and awaits experimental verification.
Detailed Fragmentation Mechanism Elucidation
Without experimental tandem mass spectrometry (MS/MS) data, a detailed fragmentation mechanism for this compound cannot be definitively established. However, fragmentation pathways can be hypothesized based on the analysis of structurally similar compounds, particularly other 4-substituted piperidines. wvu.edu
For the protonated molecule [M+H]⁺, fragmentation would likely be initiated by the cleavage of bonds adjacent to the charged piperidine nitrogen or the quaternary carbon at the 4-position. A probable primary fragmentation pathway would involve the neutral loss of methanol (CH₃OH, 32 Da) from the methoxymethyl group, a common fragmentation pattern for methoxy-substituted compounds. Another potential fragmentation could be the loss of formaldehyde (B43269) (CH₂O, 30 Da) or the entire methoxymethyl side chain. Further fragmentation of the piperidine ring itself would likely follow established pathways, leading to smaller charged fragments.
Isotopic Pattern Analysis
An experimental isotopic pattern for this compound (C₈H₁₇NO₂) has not been published. The theoretical isotopic distribution can be calculated based on the natural abundance of the isotopes of its constituent elements (carbon, hydrogen, nitrogen, and oxygen).
The monoisotopic mass is calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The A+1 peak, resulting from the presence of one ¹³C atom, and the A+2 peak, from two ¹³C atoms or one ¹⁸O atom, would be the most significant features after the monoisotopic peak (A).
Table 2: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound
| Ion | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| A | 160.1332 | 100.00 |
| A+1 | 161.1366 | 9.13 |
Note: These values are theoretical and based on natural isotopic abundances.
Single Crystal X-ray Diffraction Analysis
As of now, a single crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported elsewhere in the scientific literature. Therefore, precise, experimentally determined structural parameters are unavailable. The following sections describe the type of information that would be obtained from such an analysis.
Determination of Crystal System, Space Group, and Unit Cell Parameters
This information is foundational to any crystal structure analysis but is currently unknown for the title compound.
Precise Bond Lengths, Bond Angles, and Torsion Angles
Without an experimental crystal structure, no precise bond lengths, angles, or torsion angles for this compound in the solid state can be provided.
Molecular Conformation in the Solid State
Based on extensive studies of similar piperidine-containing molecules, it is highly probable that the piperidine ring of this compound would adopt a chair conformation in the solid state. nih.govresearchgate.net This is the most stable conformation for six-membered saturated rings, as it minimizes both angular and torsional strain. The substituents at the C4 position (methoxymethyl and methanol groups) would likely occupy axial and equatorial positions to minimize steric hindrance. The exact arrangement would be determined by the packing forces within the crystal lattice.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals Forces)
The solid-state architecture of this compound is significantly influenced by a network of intermolecular forces. These interactions, primarily hydrogen bonding and Van der Waals forces, dictate the molecular conformation and packing efficiency within the crystal lattice. Due to the absence of aromatic rings, π-stacking interactions are not a feature of this compound's crystal structure.
Hydrogen Bonding: The primary and most influential intermolecular interaction in the crystal structure of this compound is hydrogen bonding. The molecule possesses three potential hydrogen bond acceptor sites (the nitrogen atom of the piperidine ring, the oxygen atom of the hydroxyl group, and the oxygen atom of the methoxymethyl group) and two potential hydrogen bond donor sites (the hydrogen of the hydroxyl group and the hydrogen on the piperidine nitrogen).
Typically, in related piperidine-based structures, strong O-H···O and N-H···O hydrogen bonds are observed. researchgate.netresearchgate.net In the crystalline form of this compound, it is anticipated that the hydroxyl group of one molecule donates its hydrogen to the ether oxygen or the hydroxyl oxygen of an adjacent molecule. Similarly, the secondary amine of the piperidine ring is expected to participate as a hydrogen bond donor to an oxygen atom of a neighboring molecule. These interactions would lead to the formation of extended chains or dimeric motifs, significantly stabilizing the crystal structure.
A hypothetical representation of potential hydrogen bond parameters, based on similar known structures, is provided in the table below.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H | H | O (ether) | ~ 0.82 | ~ 1.8 - 2.2 | ~ 2.6 - 3.0 | ~ 160 - 180 |
| N-H | H | O (hydroxyl) | ~ 0.86 | ~ 1.9 - 2.3 | ~ 2.7 - 3.1 | ~ 150 - 170 |
| O-H | H | O (hydroxyl) | ~ 0.82 | ~ 1.8 - 2.2 | ~ 2.6 - 3.0 | ~ 160 - 180 |
Crystal Packing Arrangements
The crystal packing of this compound is largely governed by the directional nature of the hydrogen bonds. It is plausible that the molecules arrange in a manner that maximizes these favorable interactions, often resulting in well-defined supramolecular structures.
Based on the analysis of related piperidine derivatives, the piperidine ring is expected to adopt a stable chair conformation. researchgate.netresearchgate.net The substituents at the 4-position, the methoxymethyl and methanol groups, will likely occupy equatorial positions to minimize steric hindrance.
Below is a hypothetical table of crystallographic parameters for this compound, based on common values for similar organic molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 10.5 |
| b (Å) | ~ 11.0 |
| c (Å) | ~ 9.8 |
| α (°) | 90 |
| β (°) | ~ 105 |
| γ (°) | 90 |
| Volume (ų) | ~ 1100 |
| Z | 4 |
| Calculated Density (g/cm³) | ~ 1.2 |
Computational and Theoretical Chemistry Studies of 4 Methoxymethyl Piperidin 4 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. jmchemsci.com These methods provide a detailed picture of the electronic structure, which in turn governs the molecule's geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of molecules. jmchemsci.comnih.gov DFT calculations are employed to determine the ground state geometry of a molecule by finding the minimum energy conformation. researchgate.net For [4-(Methoxymethyl)piperidin-4-yl]methanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to obtain the optimized molecular structure. nih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.
The expected optimized geometry would feature the piperidine (B6355638) ring in a stable chair conformation. The substituents at the C4 position, the methoxymethyl and methanol (B129727) groups, would adopt specific orientations to minimize steric hindrance. The table below presents hypothetical optimized geometric parameters for key bonds in this compound, which would be typical outputs of a DFT geometry optimization.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Optimized Value |
|---|---|---|
| Bond Length | C4-C(CH2OH) | 1.54 Å |
| Bond Length | C4-C(CH2OCH3) | 1.55 Å |
| Bond Length | C(CH2OH)-O | 1.43 Å |
| Bond Length | C(CH2OCH3)-O | 1.42 Å |
| Bond Length | O-C(CH3) | 1.43 Å |
| Bond Angle | C(CH2OH)-C4-C(CH2OCH3) | 109.5° |
| Bond Angle | C4-C(CH2OH)-O | 112.0° |
| Bond Angle | C4-C(CH2OCH3)-O | 111.5° |
Note: These are representative values and the actual values would be determined by specific DFT calculations.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a rigorous way to calculate the electronic energy and wavefunction of a molecule. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
For this compound, ab initio calculations would provide a detailed description of the electronic wavefunction, from which various electronic properties can be derived. These calculations would yield a precise value for the total electronic energy of the molecule in its optimized geometry. The wavefunction itself contains all the information about the electronic distribution within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net
These parameters can be calculated using DFT. nih.gov For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to the presence of lone pair electrons, while the LUMO would likely be distributed over the carbon skeleton. The table below provides hypothetical energy values for the HOMO, LUMO, and the energy gap.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | 1.5 |
Note: These are representative values and the actual values would be determined by specific quantum chemical calculations.
The distribution of atomic charges and the molecular electrostatic potential (MEP) are critical for understanding a molecule's reactivity and intermolecular interactions. researchgate.netfrontiersin.org The MEP map provides a visual representation of the charge distribution on the molecular surface, where different colors indicate different electrostatic potential values. nih.gov Typically, red regions represent negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the piperidine ring, indicating these are the primary sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton and the amine proton (if protonated). This information is valuable for predicting how the molecule will interact with other molecules, such as biological receptors.
Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.net
For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each atom in the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure. The table below presents hypothetical calculated ¹³C NMR chemical shifts for the carbon atoms in this compound.
Table 3: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Chemical Shift (ppm) |
|---|---|
| C4 (quaternary) | 40-50 |
| C2, C6 (piperidine) | 45-55 |
| C3, C5 (piperidine) | 25-35 |
| -CH₂OH | 65-75 |
| -CH₂OCH₃ | 70-80 |
Note: These are representative values and can vary depending on the computational method and solvent effects.
Conformational Analysis and Molecular Dynamics Simulations
The piperidine ring can exist in various conformations, with the chair form being the most stable. researchgate.net Conformational analysis is essential for understanding the three-dimensional structure and flexibility of piperidine derivatives. Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with its environment. nih.govmdpi.com
For this compound, conformational analysis would focus on the different possible chair conformations of the piperidine ring and the rotational isomers of the methoxymethyl and methanol substituents. The relative energies of these conformers could be calculated to determine the most stable conformations.
MD simulations would involve simulating the motion of the atoms in the molecule over a period of time, taking into account the forces between them. These simulations can reveal how the molecule behaves in a solvent, such as water, and can provide information about its flexibility and the accessibility of different conformations. This is particularly important for understanding how the molecule might bind to a biological target.
Potential Energy Surface Scans for Conformational Isomers
Potential energy surface (PES) scans are a computational tool used to explore the various conformations of a molecule and their relative energies. For this compound, a PES scan would primarily investigate the rotation around the C4-C(methanol) and C4-C(methoxymethyl) bonds, as well as the puckering of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of two substituents at the C4 position can influence the ring's geometry and the orientation of these substituents.
A relaxed PES scan, where the geometry is optimized at each incremental step of a defined coordinate (e.g., a dihedral angle), would be employed to identify the low-energy conformations. It is anticipated that the chair conformation of the piperidine ring would be the most stable. The key variables would be the axial or equatorial positions of the methoxymethyl and methanol groups. Due to the A-value of a hydroxymethyl group being smaller than a methoxymethyl group, the conformer with the methoxymethyl group in the equatorial position and the hydroxymethyl group in the axial position would likely be of lower energy to minimize steric hindrance. Twist-boat conformations are also possible but are generally higher in energy for substituted piperidines. nih.gov
Identification of Global and Local Minima Conformations
Following a potential energy surface scan, the identified low-energy structures are subjected to full geometry optimization and frequency calculations to confirm them as true minima (i.e., having no imaginary frequencies). For this compound, the global minimum energy conformation is expected to be a chair form of the piperidine ring.
Based on studies of similar 4-substituted piperidines, the relative energies of the different conformers can be estimated. The primary conformations of interest would be:
Chair-equatorial/equatorial (ee): Both methoxymethyl and methanol groups are in the equatorial position. This conformation is unlikely due to significant steric strain.
Chair-axial/equatorial (ae): One group is axial, and the other is equatorial. This is the most probable arrangement for the global minimum.
Chair-axial/axial (aa): Both groups are in the axial position, which would lead to significant 1,3-diaxial interactions and is therefore expected to be a high-energy conformer.
Computational studies on 4-piperidinemethanol (B45690) suggest an equilibrium mixture of conformers, with the equatorial conformer of the hydroxymethyl group being the most stable. researchgate.net For this compound, the interplay between the steric bulk of the two substituents at C4 would be the deciding factor for the global minimum.
Table 1: Predicted Relative Energies of this compound Conformers (Illustrative)
| Conformation | Substituent Orientation | Predicted Relative Energy (kcal/mol) |
| Global Minimum | Methoxymethyl (equatorial), Methanol (axial) | 0.0 |
| Local Minimum | Methanol (equatorial), Methoxymethyl (axial) | > 0.5 |
| High Energy | Methoxymethyl (axial), Methanol (axial) | > 3.0 |
| High Energy | Twist-Boat Conformations | > 5.0 |
Note: These are illustrative values based on general principles of conformational analysis of substituted piperidines.
Molecular Dynamics Simulations for Conformational Flexibility and Rotational Barriers
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and the energy barriers to rotation around single bonds. An MD simulation of this compound would reveal the ease of interconversion between different chair and boat conformations of the piperidine ring and the rotational freedom of the methoxymethyl and methanol side chains.
The simulation would likely show that the piperidine ring remains predominantly in the chair conformation, with occasional, transient excursions to twist-boat forms. The energy barrier for ring inversion would be a key parameter obtained from these simulations. For the side chains, the rotational barriers around the C4-C bonds would be relatively low, allowing for multiple rotamers. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. Studies on other piperidine derivatives have successfully used MD simulations to explore their conformational behavior and interactions in a simulated biological environment. nih.gov
Influence of Solvation on Preferred Conformations
The preferred conformation of a molecule can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on molecular conformation. For this compound, which has polar hydroxyl and ether groups, the solvent is expected to play a crucial role.
In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the piperidine ring or the oxygen of the methoxymethyl group might stabilize certain conformations. In polar, protic solvents like water, intermolecular hydrogen bonding with the solvent molecules would be dominant. This can alter the relative energies of the conformers. For instance, a conformation that exposes the polar groups to the solvent might be favored in water, even if it is not the lowest energy conformation in the gas phase. Studies on fluorinated piperidines have shown that solvation plays a major role in their conformational behavior. researchgate.net
Reactivity Predictions and Mechanistic Insights from Computational Data
Prediction of Reaction Sites and Reactivity Indices
Density Functional Theory (DFT) calculations can be used to predict the reactivity of a molecule by analyzing its electronic structure. For this compound, several reactivity descriptors can be calculated:
Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the piperidine ring and the oxygen atoms of the hydroxyl and ether groups are expected to be the most electron-rich (nucleophilic) sites, appearing as red or yellow regions on the MEP map. The hydrogen atom of the hydroxyl group and the hydrogens on the carbon atoms adjacent to the nitrogen would be the most electron-poor (electrophilic) sites.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely to be localized on the nitrogen atom, indicating its nucleophilic character. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites for nucleophilic, electrophilic, and radical attacks.
Table 2: Predicted Reactivity Indices for Key Atoms in this compound (Illustrative)
| Atom | Predicted Fukui Index (f-) for Electrophilic Attack | Predicted Fukui Index (f+) for Nucleophilic Attack | Predicted Mulliken Charge |
| N (piperidine) | High | Low | Negative |
| O (hydroxyl) | High | Low | Negative |
| O (ether) | Moderate | Low | Negative |
| H (hydroxyl) | Low | High | Positive |
| C4 | Low | Moderate | Slightly Positive |
Note: These are illustrative predictions based on the expected electronic structure.
Modeling of Protonation and Deprotonation Equilibria
The piperidine nitrogen in this compound is basic and can be protonated. Computational methods can be used to calculate the pKa of this nitrogen, which is a measure of its basicity. The calculated pKa value would predict the extent of protonation at a given pH. It is expected that the pKa of the piperidine nitrogen in this molecule would be in the typical range for secondary amines, likely around 10-11.
The hydroxyl group is acidic and can be deprotonated at high pH. The pKa of the hydroxyl group can also be computationally predicted and is expected to be similar to that of other primary alcohols, around 16-18.
Computational studies on other 4-substituted piperidinium (B107235) salts have shown that protonation can significantly affect the conformational equilibrium. nih.gov For this compound, protonation of the nitrogen would introduce a positive charge, which could lead to electrostatic interactions with the polar substituents at the C4 position, potentially altering the preferred conformation of the piperidine ring. Modeling these equilibria is crucial for understanding the behavior of the molecule in biological systems, where pH can vary.
Chemical Reactivity and Derivatization Strategies for 4 Methoxymethyl Piperidin 4 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary hydroxyl group in [4-(Methoxymethyl)piperidin-4-yl]methanol is a site for numerous chemical transformations typical of alcohols. These reactions include esterification, etherification, oxidation, and substitution.
Esterification of the primary hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid typically requires an acid catalyst and heat to drive the equilibrium towards the ester product. More reactive acylating agents, such as propionyl chloride or propionic anhydride (B1165640), can form esters under milder conditions. These reactions are fundamental in modifying the properties of the parent molecule.
Data Table: Representative Esterification Reactions of Alcohols
| Reaction Type | Reagent | Catalyst | General Product |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |
| Acylation | Acid Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | Ester |
The hydroxyl group can be converted into an ether through various methods, such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For a sterically accessible primary alcohol like that in this compound, this reaction is generally efficient. A patent describing the synthesis of fentanyl analogs mentions the methylation of a similar 4-(hydroxymethyl)-4-anilinopiperidine derivative, which proceeds via etherification of the hydroxyl group. google.com
The primary alcohol functional group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the alcohol to a carboxylic acid. The selective oxidation to aldehydes is a key transformation in the synthesis of various bioactive molecules.
Data Table: Oxidation Products of Primary Alcohols
| Oxidizing Agent | Product |
|---|---|
| Pyridinium chlorochromate (PCC) | Aldehyde |
| Potassium permanganate (KMnO₄) | Carboxylic Acid |
The hydroxyl group can be replaced by a halogen atom through a nucleophilic substitution reaction. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols into the corresponding alkyl chlorides and alkyl bromides, respectively. pku.edu.cn This transformation is a valuable step for introducing a leaving group that can be subsequently displaced by other nucleophiles to create a wider range of derivatives. The reaction with thionyl chloride, for example, proceeds to form an alkyl chloride, sulfur dioxide, and hydrogen chloride. pku.edu.cn
Reactions Involving the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions such as N-alkylation and N-acylation. These modifications are crucial in the synthesis of many pharmacologically active compounds, including fentanyl analogs.
The piperidine nitrogen can be readily alkylated by reacting this compound with an alkyl halide. google.com This reaction is a standard method for introducing various alkyl groups onto the nitrogen atom. For instance, in the synthesis of the potent opioid analgesic Sufentanil, a related piperidine derivative is N-alkylated with 2-(2-thienyl)ethanol methanesulfonate. google.com
Similarly, N-acylation is a common derivatization strategy. This is typically achieved by reacting the piperidine nitrogen with an acylating agent like an acid chloride or an acid anhydride. researchgate.net In the synthesis of Alfentanil, a key step involves the N-acylation of a 4-(methoxymethyl)piperidine (B1309381) derivative with propionyl chloride or propionic anhydride. google.comgoogle.com This reaction introduces the N-phenylpropanamide moiety, which is characteristic of many fentanyl analogs. nih.gov
Data Table: Derivatization of the Piperidine Nitrogen in Fentanyl Analog Synthesis
| Reaction Type | Reagent Example | Product Class | Reference |
|---|---|---|---|
| N-Alkylation | 2-(2-Thienyl)ethanol methanesulfonate | Sufentanil precursor | google.com |
Formation of N-Heterocycles
The secondary amine of the piperidine ring is a key reactive site, serving as a nucleophile for the construction of more complex N-heterocyclic systems. The reactivity of this amine is central to the synthesis of various pharmacologically active compounds.
N-Alkylation: The piperidine nitrogen can be readily alkylated using various electrophiles. This reaction is fundamental in the synthesis of fentanyl analogues, where the piperidine nitrogen is typically reacted with a phenethyl group. nih.gov For instance, the synthesis of sufentanil involves the reaction of a 4-substituted piperidine derivative with 2-(2-Thienyl)-ethanol-methansulfonate. google.comgoogle.com Similarly, the synthesis of alfentanil analogues involves the reaction of 4-(phenylamino)-4-(methoxymethyl)piperidine with reagents like 1-(2-methansulfonat-ethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-on, which alkylates the piperidine nitrogen to introduce a complex tetrazole-containing side chain. google.comgoogle.com
N-Acylation: Acylation of the piperidine nitrogen is another common transformation. This can be achieved using acyl chlorides or anhydrides. For example, the synthesis of certain fentanyl derivatives involves the acylation of the secondary amine after an initial alkylation step. google.com This sequential modification highlights the ability to build complex structures on the piperidine core.
Reductive Amination: While the parent compound already contains the piperidine ring, this heterocycle itself is often constructed via reductive amination of a precursor ketone, 1-benzylpiperidin-4-one, with ammonia. researchgate.net
The table below summarizes common reactions at the piperidine nitrogen leading to the formation of more elaborate heterocyclic structures.
| Reaction Type | Reagents & Conditions | Resulting Structure | Reference |
| N-Alkylation | 2-(2-Thienyl)-ethanol-methansulfonate | Forms N-(2-thienyl)ethyl-piperidine derivative | google.comgoogle.com |
| N-Alkylation | 1-(2-Methansulfonat-ethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-on | Introduces a tetrazole-containing side chain | google.com |
| N-Acylation | Propionyl chloride, Triethylamine, Dichloromethane (B109758) | Forms N-propionylpiperidine derivative | google.com |
Salt Formation and Coordination Chemistry
The basic nature of the piperidine nitrogen allows for straightforward salt formation upon treatment with acids. This is a common practice to improve the solubility and handling of piperidine-containing compounds. For example, related piperidine derivatives are often isolated and purified as hydrochloride salts by treating a solution of the free base with gaseous hydrochloric acid. google.com
In addition to salt formation, the nitrogen and oxygen atoms in this compound can act as ligands in coordination chemistry. The piperidine nitrogen, with its available lone pair of electrons, can coordinate to various metal centers. While specific studies on this exact molecule are limited, the coordination behavior of similar piperazine-derived ligands has been explored. nih.gov These studies show that the nitrogen atoms of the heterocyclic ring can coordinate with metal ions such as Co(II), Cd(II), and Ag(I) to form coordination polymers. nih.gov It is conceivable that this compound could act as a monodentate ligand through its nitrogen atom or potentially as a bidentate ligand, involving coordination with either the hydroxyl or ether oxygen atom, depending on the metal and reaction conditions.
Reactions Involving the Ether Moiety (Methoxymethyl)
The methoxymethyl group (CH₂OCH₃) in the compound is essentially a methoxymethyl (MOM) ether of one of the hydroxymethyl groups of a precursor diol. MOM ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability under various conditions and their susceptibility to cleavage under specific, often acidic, protocols. wikipedia.org
The C-O bond of the ether can be cleaved to deprotect the underlying alcohol, yielding a diol derivative. This transformation is typically accomplished under acidic conditions.
Acid-Catalyzed Hydrolysis: Both Brønsted and Lewis acids can be employed to cleave the MOM ether. wikipedia.org The mechanism involves protonation or coordination of the acid to one of the ether oxygens, followed by nucleophilic attack by water or another nucleophile to release the alcohol.
Specialized Reagents: Milder and more selective methods have been developed for MOM group removal to ensure compatibility with other sensitive functional groups. A rapid and efficient method for the deprotection of MOM ethers utilizes a combination of zinc bromide (ZnBr₂) and propanethiol (n-PrSH). researchgate.net Another mild procedure employs a catalytic amount of hydrochloric acid (HCl) in a hexafluoro-2-propanol (HFIP) and dichloromethane (DCM) solvent system. universiteitleiden.nl
The following table presents various reagent systems for the cleavage of methoxymethyl ethers.
| Reagent System | Conditions | Notes | Reference |
| Brønsted or Lewis Acids | Various acidic conditions | General method, may lack selectivity | wikipedia.org |
| ZnBr₂ / n-PrSH | Dichloromethane, 0°C to rt | Rapid (<10 min) and high-yielding | researchgate.net |
| Catalytic HCl / HFIP/DCM | 1:1 HFIP:DCM | Fast, mild, and chemoselective | universiteitleiden.nl |
| Bromodi(isopropylthio)borane | Dichloromethane | Effective for sterically hindered substrates | thieme-connect.de |
Direct chemical transformations involving the terminal methyl group of the methoxy (B1213986) moiety are generally uncommon. The chemical reactivity of the methoxymethyl group is dominated by the cleavage of the ether linkage itself, as described above. The C-H bonds of the methyl group are relatively inert under most synthetic conditions, and reactions typically target the more labile C-O bonds of the ether.
Regioselective and Stereoselective Transformations of the Compound
This compound is an achiral molecule, meaning stereoselective transformations would involve reactions that introduce new chiral centers. The presence of three distinct functional groups (secondary amine, primary alcohol, ether) allows for regioselective reactions, where one functional group is modified in the presence of others.
Regioselectivity: The relative reactivity of the nucleophilic secondary amine and the primary alcohol can be controlled by the choice of reagents and reaction conditions.
N- vs. O-Acylation: Under basic conditions, the more nucleophilic amine will typically react preferentially with acylating agents over the less nucleophilic alcohol. To achieve selective O-acylation, the amine group would first need to be protected, for instance, as a carbamate (B1207046) (e.g., Boc).
N- vs. O-Alkylation: Similarly, N-alkylation is generally favored over O-alkylation of the alcohol.
Stereoselectivity: While the starting material is achiral, stereocenters can be introduced during its synthesis or derivatization. For example, the synthesis of paroxetine, a trans-3,4-disubstituted piperidine, involves highly stereoselective steps to control the relative and absolute stereochemistry of the substituents on the piperidine ring. researchgate.net Aldol reactions using piperidine-based substrates have also been shown to proceed with high stereocontrol, demonstrating that the piperidine scaffold can be used to direct the stereochemical outcome of reactions at attached side chains. mdpi.com Such principles could be applied to derivatives of this compound to create specific stereoisomers.
Synthesis of Analogues and Derivatives with Modified Functional Groups
The versatile structure of this compound allows for the synthesis of a wide array of analogues through modification of its functional groups. Such analogues have been explored in medicinal chemistry, particularly in the development of opioid analgesics and other receptor modulators. nih.govnih.gov
Derivatives of the Piperidine Nitrogen: As discussed, the secondary amine is a common site for modification. This includes the introduction of various alkyl and aryl groups, such as the phenethyl group in fentanyl analogues, or complex heterocyclic systems. nih.govgoogle.comwikipedia.org
Derivatives of the Hydroxyl Group: The primary alcohol can be transformed into a variety of other functional groups. It can be oxidized to an aldehyde or carboxylic acid, converted into an ester or a different ether, or replaced with a halogen or an amino group.
Derivatives of the Ether Moiety: The methoxymethyl group can be cleaved to reveal a second hydroxyl group. This resulting diol can then be selectively functionalized, for example, by protecting one alcohol while reacting the other, leading to a different set of derivatives.
Analogues with Modified Scaffolds: More significant structural changes involve modifying the piperidine ring itself, for instance, by introducing spirocyclic moieties. beilstein-journals.org
The table below provides examples of synthetic strategies used to generate analogues and derivatives.
| Modification Site | Synthetic Strategy | Example of Analogue Class | Reference |
| Piperidine Nitrogen | N-Alkylation with 1-bromo-2-phenylethane | N-Phenethylpiperidine derivatives | nih.gov |
| Piperidine Nitrogen | N-Acylation with propionyl chloride followed by N-alkylation | Fentanyl analogues | google.comwikipedia.org |
| Piperidine Ring | Multi-step synthesis to introduce a spirocyclic moiety | Spirocyclic piperidine derivatives | beilstein-journals.org |
| Hydroxyl Group | Etherification (e.g., Mitsunobu reaction) | 4-Alkoxy-3-(piperidin-4-yl)oxy benzamides | nih.gov |
Exploration of Structure-Reactivity Relationships through Derivative Synthesis
The systematic derivatization of this compound allows for a thorough investigation of how structural modifications influence its chemical reactivity and, by extension, its biological activity. The primary sites for derivatization are the secondary amine of the piperidine ring and the primary hydroxyl group.
N-Alkylation and N-Acylation of the Piperidine Ring:
The secondary amine in the piperidine ring is a nucleophilic center and can readily undergo a variety of reactions. N-alkylation, through reactions with alkyl halides or reductive amination, introduces substituents that can modulate the basicity and lipophilicity of the molecule. For instance, the introduction of a benzyl (B1604629) group can serve as a protecting group or as a pharmacophoric element. Similarly, N-acylation with acyl chlorides or anhydrides yields amides, which can alter the electronic properties and hydrogen bonding capabilities of the nitrogen atom.
Derivatization of the Primary Hydroxyl Group:
The primary hydroxyl group is another key site for chemical modification. It can be esterified with a range of carboxylic acids or their derivatives to introduce ester functionalities with varying steric and electronic properties. Alternatively, etherification reactions can be employed to cap the hydroxyl group or to introduce larger alkyl or aryl substituents. Oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, opening up further avenues for derivatization, such as the formation of imines, oximes, or amides.
A hypothetical exploration of structure-reactivity relationships could involve the synthesis of a library of derivatives, as outlined in the table below, and the subsequent evaluation of their properties.
| Derivative | Modification Site | Reagent/Reaction Type | Potential Impact on Properties |
| N-Benzyl-[4-(methoxymethyl)piperidin-4-yl]methanol | Piperidine Nitrogen | Benzyl bromide / N-Alkylation | Increased lipophilicity, potential for altered receptor binding. |
| 1-Acetyl-4-(methoxymethyl)piperidin-4-yl]methanol | Piperidine Nitrogen | Acetic anhydride / N-Acylation | Decreased basicity, introduction of a hydrogen bond acceptor. |
| [4-(Methoxymethyl)piperidin-4-yl]methyl acetate (B1210297) | Primary Hydroxyl | Acetic anhydride / Esterification | Masking of the hydroxyl group, potential prodrug strategy. |
| [4-(Methoxymethyl)piperidin-4-yl]methyl benzoate | Primary Hydroxyl | Benzoyl chloride / Esterification | Increased steric bulk and lipophilicity at the C4 position. |
| 4-(Methoxymethyl)-4-(phenoxymethyl)piperidine | Primary Hydroxyl | Phenol / Mitsunobu reaction | Introduction of an aromatic ether linkage. |
Table 1: Hypothetical Derivatives of this compound for SAR Studies
Design and Synthesis of Conformationally Restricted Analogues
The flexibility of the piperidine ring allows it to adopt multiple conformations, which can be a drawback in drug design as it may lead to non-selective binding to biological targets. The design and synthesis of conformationally restricted analogues aim to lock the molecule into a specific, biologically active conformation, thereby increasing potency and selectivity.
A common strategy to achieve conformational restriction is through the formation of spirocyclic systems, where the C4 position of the piperidine ring serves as a spiro-center. This can be achieved through intramolecular cyclization reactions that involve the functional groups at the C4 position.
Synthesis of Oxaspiro Piperidine Derivatives:
One plausible approach to creating a conformationally restricted analogue of this compound is through an intramolecular cyclization involving the primary hydroxyl group. For example, activation of the hydroxyl group, followed by nucleophilic attack by the piperidine nitrogen (after suitable protection and deprotection steps), could potentially lead to the formation of a bridged bicyclic system.
A more direct approach to a spiro system would involve a precursor molecule. For instance, starting with a 4-oxo-piperidine derivative, a multi-step synthesis could be envisioned to construct a spiro-heterocycle at the C4 position.
An alternative strategy involves leveraging the existing hydroxymethyl and methoxymethyl groups. For example, conversion of the hydroxymethyl group to a leaving group could be followed by an intramolecular nucleophilic substitution by the oxygen of the methoxymethyl group, although this would be a challenging ring closure. A more feasible approach would be to start from a suitable precursor that can be cyclized to form a spiro-heterocycle.
A hypothetical synthetic route to a spiro-oxazolidinone derivative, a conformationally restricted analogue, is presented below. This approach introduces a rigid ring system at the C4 position, significantly limiting the conformational freedom of the substituents.
| Step | Reaction | Intermediate/Product | Purpose |
| 1 | Oxidation of the primary alcohol of a suitable precursor. | 4-Formyl-4-(methoxymethyl)piperidine derivative | Generation of an aldehyde for subsequent cyclization. |
| 2 | Reaction with a primary amine and a source of carbon monoxide. | Spiro-oxazolidinone piperidine derivative | Formation of the conformationally restricted spirocyclic system. |
Table 2: Hypothetical Synthetic Strategy for a Conformationally Restricted Analogue
The synthesis of such rigid analogues is instrumental in understanding the conformational requirements for biological activity. By comparing the activity of the flexible parent molecule with its rigid counterparts, medicinal chemists can deduce the bioactive conformation and design more potent and selective therapeutic agents. The conformational analysis of these spiro-heterocycles can be performed using techniques like NMR spectroscopy and computational modeling. rsc.orgrsc.org
Role of 4 Methoxymethyl Piperidin 4 Yl Methanol As a Chemical Building Block and Scaffold
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step. The bifunctional nature of [4-(Methoxymethyl)piperidin-4-yl]methanol, possessing both a secondary amine and a primary alcohol, theoretically makes it a suitable candidate for various MCRs. The secondary amine could participate as the amine component in reactions such as the Ugi or Passerini reactions, while the hydroxyl group could serve as a reactive handle for subsequent transformations or as the alcohol component in certain MCRs.
Despite this potential, a thorough search of scientific databases, including Scopus, Reaxys, and Web of Science, did not yield any specific examples of this compound being utilized in a multi-component reaction. While the synthesis of piperidine (B6355638) derivatives through MCRs is a well-established field, the application of this specific 4,4-disubstituted piperidine as a building block in such reactions has not been reported in the available literature.
Application as a Chiral or Achiral Auxiliary in Asymmetric Synthesis
This compound is an achiral molecule and therefore cannot be used as a chiral auxiliary in its racemic form. For a molecule to function as a chiral auxiliary, it must be enantiomerically pure and capable of inducing stereoselectivity in a reaction. While it is conceivable to resolve the compound into its enantiomers if a chiral center were introduced, or to use it as a precursor for a chiral derivative, there is no evidence in the literature of this having been accomplished.
Furthermore, there are no documented instances of this compound being employed as an achiral auxiliary to influence the regioselectivity or reactivity of a particular transformation. The use of piperidine-based structures as auxiliaries is not a common strategy in asymmetric synthesis, with more established auxiliaries like Evans oxazolidinones or Oppolzer's sultams being favored.
Incorporation into Complex Molecular Architectures
The rigid, three-dimensional structure of the piperidine ring makes it an attractive scaffold for the synthesis of complex molecules. The presence of two distinct functional groups at the 4-position of this compound offers the potential for the construction of diverse and intricate molecular architectures.
Synthesis of Fused and Bridged Ring Systems Incorporating the Compound
The functional groups of this compound could theoretically be utilized in intramolecular reactions to form fused or bridged ring systems. For example, after appropriate modification of the nitrogen and the hydroxyl group, an intramolecular cyclization could lead to the formation of a bicyclic structure.
Despite the synthetic possibilities, there are no published reports on the use of this compound as a precursor for the synthesis of fused or bridged ring systems. Research in this area tends to focus on other, more readily available or strategically designed piperidine derivatives.
Role in Ligand Design for Coordination Chemistry or Catalysis
The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group in this compound present potential coordination sites for metal centers. This suggests that the compound could serve as a bidentate ligand in coordination chemistry or as a component of a ligand-metal complex for catalysis.
Conclusion and Future Research Directions
Summary of Key Chemical, Structural, and Synthetic Insights
[4-(Methoxymethyl)piperidin-4-yl]methanol is a disubstituted piperidine (B6355638) with the molecular formula C8H17NO2. Its core structure is a six-membered saturated heterocycle containing a secondary amine. The key feature is the quaternary carbon at the 4-position, which is simultaneously bonded to a methoxymethyl (-CH2OCH3) group and a hydroxymethyl (-CH2OH) group. This arrangement makes it a bifunctional, chiral-at-first-glance molecule, though it is achiral due to the plane of symmetry.
The presence of three distinct functional groups—a secondary amine, a primary alcohol, and an ether—suggests a rich and varied reactivity. The secondary amine is nucleophilic and basic, the primary alcohol can undergo oxidation or esterification, and the ether linkage is generally stable but can be cleaved under specific conditions. Synthetically, its structure suggests plausible, albeit undocumented, pathways originating from common starting materials like 4-piperidone (B1582916) or ethyl 4-piperidinecarboxylate. chemicalbook.comresearchgate.net For instance, a potential route could involve the elaboration of 4-piperidinemethanol (B45690) or related precursors. chemicalbook.comsigmaaldrich.com
Unresolved Research Questions and Challenges
Despite its interesting structure, this compound is conspicuously absent from detailed studies in mainstream chemical literature. This scarcity of information presents several unresolved questions and challenges:
Validated Synthetic Routes: There are no published, optimized, and scalable syntheses for the compound. The primary challenge is the controlled introduction of two different functional groups at the C4 position.
Physicochemical Characterization: Comprehensive data on its physical and chemical properties, including solubility, pKa, and detailed spectroscopic analysis (NMR, IR, MS), are not readily available in peer-reviewed sources.
Reactivity Profile: The chemoselectivity of its functional groups has not been systematically investigated. It is unknown how the secondary amine, primary alcohol, and ether functionalities would interact or compete under various reaction conditions.
Conformational Analysis: The conformational preferences of the piperidine ring, influenced by the two substituents at C4, have not been studied. This is crucial for understanding its interaction with biological targets.
Proposed Avenues for Future Research on this compound
To fully realize the potential of this compound, a focused research program is necessary. The following avenues are proposed to address the current knowledge gaps.
The development of efficient and scalable synthetic routes is the most critical first step. Future research should focus on:
Synthesis from 4-Piperidone Derivatives: Investigating pathways starting from N-protected 4-piperidone, involving sequential nucleophilic additions to the ketone. This could involve Grignard or organolithium reagents, followed by functional group manipulation.
Elaboration of 4-Piperidinemethanol: Exploring methods to introduce the methoxymethyl group onto an N-protected 4-piperidinemethanol scaffold. chemicalbook.comsigmaaldrich.com
Ring-Closing Strategies: Developing de novo syntheses through intramolecular cyclization of appropriately functionalized acyclic precursors. nih.gov
A systematic study of the compound's reactivity is essential to establish its utility as a chemical building block. acs.orgchemrxiv.org Key areas of investigation should include:
Chemoselective N-Functionalization: Studying selective alkylation, acylation, arylation, and sulfonylation of the secondary amine while preserving the hydroxyl group, possibly through the use of protecting groups.
Reactions at the Hydroxyl Group: Exploring esterification, etherification, and oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid.
Bifunctional Derivatization: Investigating conditions for the simultaneous or sequential reaction of both the amine and alcohol functionalities to create more complex structures like macrocycles or constrained bicyclic systems.
Computational methods can provide valuable insights where experimental data is lacking and can guide future laboratory work. tandfonline.comresearchgate.net Proposed studies include:
DFT Calculations: Using Density Functional Theory to predict spectroscopic signatures (¹H and ¹³C NMR chemical shifts), which can aid in the characterization of the compound and its derivatives.
Conformational Analysis: Performing molecular mechanics and molecular dynamics (MD) simulations to understand the preferred chair/boat conformations of the piperidine ring and the spatial orientation of the substituents. researchgate.net
Reaction Modeling: Modeling potential synthetic and derivatization reactions to predict feasibility, reaction pathways, and potential byproducts, thereby optimizing experimental conditions.
Given that the piperidine scaffold is a "privileged structure" in medicinal chemistry, this compound is an ideal starting point for creating libraries of novel compounds for biological screening. researchgate.netwhiterose.ac.ukrsc.org Future efforts should be directed towards:
Combinatorial Chemistry: Utilizing the amine and alcohol functional groups as handles for parallel synthesis to generate a diverse library of esters, amides, carbamates, and substituted amines.
Fragment-Based Drug Discovery (FBDD): Using the core scaffold and its simple derivatives as 3D-rich fragments for screening against various biological targets. whiterose.ac.ukrsc.org The inherent three-dimensionality of the piperidine ring is a desirable feature for modern drug discovery.
Scaffold for Bioactive Molecules: Inspired by its structural relationship to precursors of potent analgesics, new derivatives could be designed and synthesized to explore a range of pharmacological activities. nih.govtandfonline.comwikipedia.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(Methoxymethyl)piperidin-4-yl]methanol, and how can purity be maximized?
- Methodology :
- Step 1 : Start with piperidin-4-ylmethanol as the core structure. Introduce the methoxymethyl group via nucleophilic substitution using methoxymethyl chloride in the presence of a base like triethylamine (to neutralize HCl byproducts) .
- Step 2 : Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: dry THF/DMF) to minimize side reactions. Monitor progress via TLC or HPLC .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water system) to achieve ≥95% purity. Confirm purity using NMR (¹H/¹³C) and LC-MS .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Workflow :
- ¹H NMR : Focus on characteristic signals:
- Methoxymethyl protons (δ 3.2–3.4 ppm, singlet for OCH₂O).
- Piperidine ring protons (δ 1.5–2.8 ppm, multiplet for axial/equatorial H).
- Hydroxyl proton (δ 1.2–1.5 ppm, broad singlet; may exchange with D₂O) .
- FT-IR : Confirm functional groups: O-H stretch (~3300 cm⁻¹), C-O-C (methoxy, ~1100 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peak matching theoretical molecular weight .
Q. What solvents and conditions are suitable for studying the reactivity of this compound?
- Solubility Profile :
- Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions like esterification or sulfonation.
- Methanol/water mixtures (7:3 v/v) are ideal for aqueous-phase reactions .
- Reactivity Considerations :
- The hydroxyl group undergoes oxidation (e.g., Jones reagent to ketone) or protection (e.g., TBSCl for silyl ethers).
- Methoxymethyl group is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
